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molecular formula H12Na5O16P3 B081379 Pentasodium triphosphate hexhydrate CAS No. 15091-98-2

Pentasodium triphosphate hexhydrate

Cat. No. B081379
M. Wt: 475.96 g/mol
InChI Key: FGXJOKTYAQIFRP-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Patent
US04315898

Procedure details

While the drum was rotating at about 6 rpm, the water was sprayed onto the solids at the rate of about 50 ml/min. Spraying was stopped after each 50 ml portion of water was added and the bed of semi-moisturized sodium tripolyphosphate was thoroughly mixed with a large spatula. When the desired amount of water had been added, water addition was stopped and the product was dried in the rotary drum at temperatures of 50°-70° C. by blowing hot air from a heat gun into the rotary. The temperature of the product being dried was measured by a stainless steel thermometer stem placed in the tumbling bed of product. Drying was conducted for about one hour and generally provided a sodium tripolyphosphate hexahydrate product having a free moisture content of less than about 1 weight percent and a total moisture content of between 18 and 22 weight percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-:1][P:2]([O:5][P:6]([O:9][P:10]([O-:13])([O-:12])=[O:11])([O-:8])=[O:7])([O-:4])=[O:3].[Na+:14].[Na+].[Na+].[Na+].[Na+]>O>[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[O-:13][P:10]([O:9][P:6]([O:5][P:2]([O-:4])([O-:3])=[O:1])([O-:8])=[O:7])([O-:12])=[O:11].[Na+:14].[Na+:14].[Na+:14].[Na+:14].[Na+:14] |f:0.1.2.3.4.5,7.8.9.10.11.12.13.14.15.16.17.18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the product was dried in the rotary drum at temperatures of 50°-70° C.
CUSTOM
Type
CUSTOM
Details
The temperature of the product being dried
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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